molecular formula C10H9BrClNO4 B14603167 5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane CAS No. 58522-88-6

5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane

Cat. No.: B14603167
CAS No.: 58522-88-6
M. Wt: 322.54 g/mol
InChI Key: DHQYVXBJCRNXNX-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane typically involves multiple steps, starting from readily available raw materials. One common method involves the bromination of 2-(4-chlorophenyl)-5-nitro-1,3-dioxane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
  • 5-Bromo-2-chlorophenyl)(4-chlorophenyl)methanone

Uniqueness

5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane is unique due to the presence of both bromine and nitro groups on the dioxane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

58522-88-6

Molecular Formula

C10H9BrClNO4

Molecular Weight

322.54 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane

InChI

InChI=1S/C10H9BrClNO4/c11-10(13(14)15)5-16-9(17-6-10)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI Key

DHQYVXBJCRNXNX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=C(C=C2)Cl)([N+](=O)[O-])Br

Origin of Product

United States

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